3-(Butyrylamino)-4-methylbenzoic acid

描述

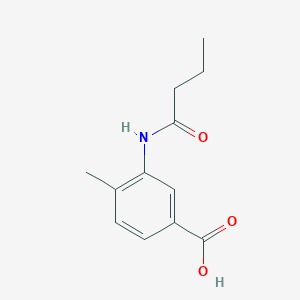

3-(Butyrylamino)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a butyrylamino group attached to the third carbon and a methyl group attached to the fourth carbon of the benzoic acid ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyrylamino)-4-methylbenzoic acid can be achieved through several methods. One common approach involves the acylation of 4-methylbenzoic acid with butyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired product.

Reaction Conditions:

Reagents: 4-methylbenzoic acid, butyryl chloride, pyridine

Solvent: Dichloromethane

Temperature: Room temperature

Time: 2-3 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction parameters and reducing production costs.

化学反应分析

Types of Reactions

3-(Butyrylamino)-4-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

Reduction: The butyrylamino group can be reduced to form a primary amine.

Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

Oxidation: 3-(Butyrylamino)-4-carboxybenzoic acid

Reduction: 3-(Butylamino)-4-methylbenzoic acid

Substitution: 3-(Butyrylamino)-4-bromomethylbenzoic acid

科学研究应用

3-(Butyrylamino)-4-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers.

作用机制

The mechanism of action of 3-(Butyrylamino)-4-methylbenzoic acid involves its interaction with specific molecular targets. The butyrylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 3-(Acetylamino)-4-methylbenzoic acid

- 3-(Propionylamino)-4-methylbenzoic acid

- 3-(Valerylamino)-4-methylbenzoic acid

Uniqueness

3-(Butyrylamino)-4-methylbenzoic acid is unique due to the presence of the butyrylamino group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

生物活性

3-(Butyrylamino)-4-methylbenzoic acid (CAS No. 915921-48-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- IUPAC Name : this compound

This compound is believed to exert its biological effects through several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cellular functions .

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and inflammation .

- Gene Expression Regulation : It may also affect gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

- Antioxidant Properties : It has been noted for its potential to scavenge free radicals, contributing to its protective effects against oxidative stress .

- Cytotoxicity Against Cancer Cells : Some studies have reported that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds often exhibit moderate bioavailability influenced by solubility and metabolic stability. Understanding these parameters is crucial for optimizing therapeutic applications.

| Parameter | Description |

|---|---|

| Absorption | Moderate; influenced by solubility |

| Distribution | Tissue-specific localization possible |

| Metabolism | Likely hepatic; further studies needed |

| Excretion | Primarily renal |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(Butyrylamino)-4-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves introducing the butyrylamino group to 4-methylbenzoic acid derivatives. A plausible route includes coupling 4-methylbenzoic acid with butyryl chloride under Schotten-Baumann conditions (base catalysis) . Optimization requires controlled pH (8–10) and low temperatures (0–5°C) to minimize hydrolysis. Yield improvements (e.g., >70%) are achievable via anhydrous solvents (e.g., THF) and coupling agents like EDC/HOBt. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How does the solubility of this compound compare to structurally related benzoic acid derivatives?

- Methodological Answer : Solubility trends can be inferred from 4-methylbenzoic acid analogs. For example, 4-methylbenzoic acid exhibits higher solubility in polar aprotic solvents (e.g., THF: ~1.2 mol/L at 303 K) compared to nonpolar solvents (e.g., cyclohexane: <0.01 mol/L) . The butyrylamino group likely reduces aqueous solubility due to increased hydrophobicity but enhances solubility in DMSO or DMF. Experimental determination via gravimetric or UV-Vis methods at varying temperatures (e.g., 298–348 K) is recommended, coupled with models like the Modified Apelblat equation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Structural variations : Minor modifications (e.g., substituent position) alter binding affinity. Use computational docking (AutoDock Vina) to compare interactions with target proteins (e.g., cyclooxygenase-2) .

- Assay conditions : Varying pH, temperature, or solvent (e.g., DMSO concentration) affects results. Standardize protocols (e.g., PBS buffer, 37°C) and include positive controls (e.g., indomethacin for COX-2 assays) .

- Data normalization : Express activity as IC50 ± SEM (n ≥ 3 replicates) to account for variability .

Q. How can computational modeling predict the metabolic stability of this compound in drug discovery contexts?

- Methodological Answer :

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites. The butyrylamino group is prone to hydrolysis by esterases; introduce steric hindrance (e.g., methyl groups) to enhance stability .

- In vitro validation : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) with reference compounds (e.g., aspirin) .

属性

IUPAC Name |

3-(butanoylamino)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-4-11(14)13-10-7-9(12(15)16)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVYNANBVVTTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589300 | |

| Record name | 3-Butanamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-48-1 | |

| Record name | 3-Butanamido-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。